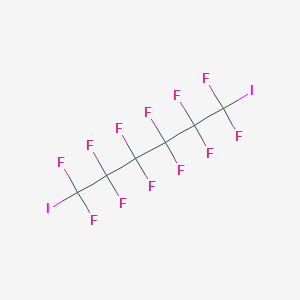

1,6-Diiodoperfluorohexane

Beschreibung

Historical Context and Development of Perfluorinated Diiodides

The development of perfluorinated diiodides, including 1,6-diiodoperfluorohexane, traces its origins to the broader historical evolution of organofluorine chemistry that began in the mid-19th century. Alexander Borodin, better known as a classical music composer, conducted the first documented nucleophilic replacement of a halogen atom by fluoride in 1862, establishing the foundational principles for halogen exchange reactions that would later become broadly utilized in fluorochemical industry. However, the actual first synthesis of an organofluorine compound was reported earlier by Dumas and colleagues in 1835, who prepared methyl fluoride from dimethyl sulfate, marking the beginning of systematic organofluorine compound preparation.

The systematic development of perfluorinated compounds gained significant momentum during World War II, driven by the requirements of the Manhattan Project at Columbia University in New York City. The project necessitated materials that could withstand exposure to elemental fluorine and uranium hexafluoride (UF₆), leading to the development of fluoropolymers and related perfluorinated compounds. The gaseous diffusion process for uranium isotope separation required materials with exceptional chemical inertness, properties that perfluorinated compounds uniquely provided. This wartime research established the foundation for large-scale fluorochemical production and advanced synthetic methodologies.

Following World War II, industrial development of perfluorinated compounds accelerated significantly. Minnesota Mining and Manufacturing Company acquired electrochemical fluorination technology and improved it to pilot plant level by 1947, with the first commercial plant for fluorocarbon production beginning operation in 1951. The development of perfluoroalkyl iodides through telomerization methods was reported by Haszeldine around 1950, establishing synthetic pathways that would later be adapted for the preparation of diiodinated perfluorinated compounds. These telomerization reactions involved the use of iodine pentafluoride with tetrafluoroethylene and iodine, creating the technological foundation for producing compounds like this compound.

The evolution of direct fluorination techniques further advanced the synthesis of perfluorinated diiodides. The low-temperature gradient fluorination technique developed by Lagow and Margrave in 1970 enabled controlled perfluorination processes. This batch process required extended reaction times but provided access to fully perfluorinated materials with controlled functionality. Subsequently, Adcock invented the aerosol fluorination process, which offered advantages as a continuous flow method with improved control of reaction parameters. These technological advances enabled the systematic preparation of perfluorinated diiodides with precise structural control and high purity.

Industrial synthesis methods for perfluorinated diiodides have incorporated various approaches, including the reaction of perfluoro diacid chlorides with potassium iodide under elevated temperature and pressure conditions. Patent literature documents processes involving heating mixtures of perfluorinated precursors with potassium iodide in stirred pressure vessels at temperatures around 200°C and pressures of 500 to 600 pounds per square inch for extended periods. These industrial methodologies have enabled the commercial production of this compound and related compounds for research and specialized applications.

Significance in Organo-Fluorine Chemistry

This compound occupies a position of considerable importance within organofluorine chemistry due to its unique combination of structural features and reactivity patterns. The compound exemplifies the distinctive properties that emerge when fluorine substitution is combined with strategically positioned iodine functionalities, creating a molecule that bridges the extreme chemical inertness of perfluorinated systems with the synthetic versatility provided by carbon-iodine bonds. The carbon-fluorine bonds in the compound are among the strongest single bonds in organic chemistry, with bond dissociation energies reaching up to 130 kilocalories per mole, significantly exceeding the strength of carbon-hydrogen, carbon-chlorine, and carbon-bromine bonds.

The significance of this compound in organofluorine chemistry is particularly evident in its role as a synthetic building block for fluorinated organic compounds. Research has demonstrated its utility in developing specialty coatings that require high chemical resistance and low surface energy, properties that are beneficial in electronics and automotive industries. The compound serves as a valuable precursor for synthesizing fluorinated polymers and fluoroelastomers, where the iodine functionalities enable controlled polymerization processes while the perfluorinated backbone imparts desirable thermal and chemical stability. These applications highlight the compound's ability to transfer the unique properties of perfluorinated systems to more complex molecular architectures.

The electronegativity difference between carbon and fluorine (4.0 for fluorine versus 2.5 for carbon) creates significant polarity in the carbon-fluorine bonds, resulting in high dipole moments of 1.41 Debye. This electronic characteristic, combined with the low polarizability of fluorine atoms (0.56 × 10⁻²⁴ cubic centimeters), contributes to the compound's distinctive intermolecular interactions and physical properties. The relatively short carbon-fluorine bond length of approximately 1.35 angstroms, combined with the ionic character of these bonds, provides the structural foundation for the compound's exceptional thermal and chemical stability.

In polymer chemistry applications, this compound has demonstrated particular utility in step transfer-addition and radical-termination polymerization strategies. Research has shown its effectiveness as a monomer component in the synthesis of main-chain-type semifluorinated alternating terpolymers under visible light irradiation at room temperature. These polymerization processes utilize the reactive iodine functionalities while preserving the perfluorinated backbone structure, enabling the production of materials with tailored thermal and mechanical properties. The compound's dual functionality allows for the creation of polymeric materials that combine the beneficial properties of fluorinated segments with controlled molecular architectures.

The role of this compound in telomerization reactions represents another significant aspect of its organofluorine chemistry applications. Telomerization processes involve the compound as a telogen in free radical reactions with polymerizable substances such as tetrafluoroethylene. These reactions enable the synthesis of long-chain perfluoroalkyl iodides with controlled molecular weights and specific end-group functionalities. The controlled nature of these reactions allows for the preparation of fluorinated materials with precise structural characteristics and predictable properties.

Position Within the Broader Classification of Polyfluorinated Iodine Alkanes

Within the comprehensive classification system of polyfluorinated iodine alkanes, this compound occupies a specific position as a member of the fluorinated diiodine alkanes subgroup. Polyfluorinated iodine alkanes represent organic iodides characterized by fluorinated carbon backbones terminated by iodine substitution, and they serve as important intermediates in the synthesis of various fluorinated chemicals. The classification system distinguishes between fluorinated iodine alkanes, which have iodine atoms at one end of the perfluorinated carbon chain, fluorinated telomer iodides with single iodine atoms at the end of partially fluorinated carbon chains, and fluorinated diiodine alkanes that feature iodine atoms at each end of the perfluorinated carbon chain.

The position of this compound within this classification framework is defined by its structural characteristics as a fluorinated diiodine alkane with a six-carbon perfluorinated backbone. Research investigations have established that compounds within this subgroup demonstrate distinctive biological activities that correlate with carbon chain length, with the optimum chain length for certain biological effects being six carbons, followed by eight and four carbons. This structure-activity relationship positions this compound as a compound of particular interest for understanding the molecular basis of polyfluorinated iodine alkane properties and behaviors.

According to the per- and polyfluoroalkyl substances family tree classification system, perfluoroalkyl iodides constitute a major raw material category for fluorotelomer-based surfactants and surface protection products. Within this comprehensive framework, this compound represents a specialized telomer compound that bridges the gap between simple perfluoroalkyl iodides and more complex fluorinated materials. The compound's dual iodine functionality distinguishes it from monofunctional perfluoroalkyl iodides while maintaining the perfluorinated backbone characteristic that defines this chemical family.

The molecular structure of this compound, with its formula C₆F₁₂I₂, places it within a specific subset of polyfluorinated iodine alkanes that have been identified in fluoropolymers as residual raw materials and in ambient environmental samples. The compound's symmetrical structure, with iodine atoms positioned at both terminal carbons of the hexafluorinated chain, creates unique reactivity patterns that differ from asymmetrical or monofunctional polyfluorinated iodine alkanes. This structural arrangement enables bifunctional reactivity while maintaining the chemical stability characteristic of perfluorinated systems.

Research has demonstrated that the position of this compound within the polyfluorinated iodine alkane classification correlates with specific environmental and toxicological considerations. High production volumes and potential environmental releases of compounds in this category have raised concerns about exposure risks and environmental persistence. The compound's inclusion within regulatory frameworks for per- and polyfluoroalkyl substances reflects its classification as a substance of potential environmental significance, particularly given its role as a precursor in the synthesis of longer-chain fluorinated compounds.

The classification of this compound as a fluorinated diiodine alkane also relates to its synthetic utility and commercial applications. Unlike fluorinated telomer iodides, which contain partially fluorinated carbon chains, the fully perfluorinated nature of this compound provides enhanced chemical and thermal stability. This positioning within the classification system reflects the compound's suitability for applications requiring extreme chemical resistance and thermal stability, such as in specialized coatings and high-performance materials applications.

Theoretical Basis for Fluorocarbon-Iodine Bond Reactivity

The theoretical understanding of fluorocarbon-iodine bond reactivity in this compound is fundamentally rooted in the electronic and thermodynamic properties that distinguish carbon-iodine bonds from other carbon-halogen bonds within perfluorinated systems. The carbon-iodine bond strength, measured at approximately 228 kilojoules per mole, is significantly weaker than carbon-fluorine bonds (467 kilojoules per mole), carbon-hydrogen bonds (453 kilojoules per mole), and carbon-bromine bonds (290 kilojoules per mole). This relative weakness of the carbon-iodine bond provides the thermodynamic driving force for many of the compound's characteristic reactions while the perfluorinated backbone maintains overall molecular stability.

The electronic structure of this compound creates unique reactivity patterns due to the combination of highly electronegative fluorine atoms and the less electronegative iodine substituents. The electronegativity difference results in significant polarization of the carbon-iodine bonds, with iodine serving as an excellent leaving group in nucleophilic substitution reactions. The polarization of the carbon-iodine bond is lower than that of carbon-hydrogen bonds and other carbon-halogen bonds, which contributes to the compound's reactivity in various chemical transformations. This electronic arrangement enables the compound to undergo conversion to hydroxylated analogs and other derivatives under appropriate reaction conditions.

Computational investigations of fluorocarbon-iodine bond reactivity have revealed important insights into the mechanisms underlying the compound's chemical behavior. Research utilizing density functional theory calculations has examined the role of halogen bonding in reactions involving iodinated fluorocarbons, demonstrating that sigma-hole interactions play crucial roles in determining reaction pathways and product distributions. The iodine atoms in this compound possess sigma-holes that can participate in halogen bonding interactions, influencing the compound's reactivity with nucleophiles and other reaction partners.

The theoretical basis for understanding carbon-iodine bond reactivity in perfluorinated systems also involves consideration of the electronic effects exerted by the perfluorinated backbone. The highly electronegative fluorine atoms create an electron-withdrawing environment that influences the electron density at the carbon atoms bearing iodine substituents. This electronic environment affects the strength and reactivity of the carbon-iodine bonds, making them more susceptible to nucleophilic attack compared to carbon-iodine bonds in non-fluorinated systems. The combination of electronic withdrawal by fluorine atoms and the inherent weakness of carbon-iodine bonds creates a unique reactivity profile.

Thermodynamic considerations provide additional theoretical framework for understanding the reactivity of this compound. The formation of strong carbon-fluorine and hydrogen-fluorine bonds during reactions involving the compound provides significant thermodynamic driving force for transformations that result in iodine displacement. The highly exothermic nature of fluorination reactions, combined with the low dissociation energy of fluorine-containing bonds formed during reaction processes, creates favorable thermodynamic conditions for carbon-iodine bond cleavage and subsequent chemical transformations.

The theoretical understanding of fluorocarbon-iodine bond reactivity also encompasses the role of radical mechanisms in many transformations involving this compound. The propensity of fluorinated systems to undergo radical chain reactions, combined with the relatively weak carbon-iodine bonds, enables various radical-mediated processes. These radical pathways are particularly important in polymerization reactions and telomerization processes where the compound serves as a chain transfer agent or initiator. The theoretical framework for these reactions involves consideration of bond dissociation energies, radical stability, and the electronic effects of the perfluorinated environment on radical intermediates.

Table 1: Physical and Chemical Properties of this compound

Table 2: Thermodynamic Properties of this compound

Eigenschaften

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-1,6-diiodohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6F12I2/c7-1(8,3(11,12)5(15,16)19)2(9,10)4(13,14)6(17,18)20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOQDDLBOAIKFQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(F)(F)I)(F)F)(F)F)(C(C(F)(F)I)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F12I2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90190949 | |

| Record name | 1,6-Diiodoperfluorohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

553.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

375-80-4 | |

| Record name | 1,6-Diiodoperfluorohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=375-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,6-Diiodoperfluorohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000375804 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6-Diiodoperfluorohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,6-diiodoperfluorohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.177 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,6-DIIODOPERFLUOROHEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T7E2MA3AD2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Reaction Mechanism

The primary industrial method for synthesizing 1,6-diiodoperfluorohexane involves catalytic iodination of perfluorohexane (C₆F₁₄) using diatomic iodine (I₂) in the presence of metallic catalysts. Nickel (Ni) and molybdenum (Mo) alloys are preferred due to their ability to activate iodine molecules and facilitate insertion into the perfluoroalkane backbone. The reaction proceeds via a radical mechanism, where the metal catalyst cleaves I₂ into iodine radicals (I- ), which subsequently abstract fluorine atoms from C₆F₁₄. This generates perfluoroalkyl radicals (C₆F₁₃- ), which react with iodine to form the diiodinated product. Hydrogen iodide (HI) serves as a co-catalyst, enhancing the reaction rate by stabilizing intermediate species.

Catalysts and Conditions

The patent CN105073692B outlines optimal parameters for this method:

| Parameter | Range |

|---|---|

| Catalyst | Ni, Mo, or Ni-Mo alloy |

| Catalyst loading | 0.1–10 wt% |

| Temperature | 50–200°C |

| Pressure | 0.1–10 MPa |

| Reaction time | 2–24 hours |

| Solvent | None (neat conditions) |

Nickel catalysts favor lower temperatures (50–120°C), while molybdenum-based systems require higher temperatures (150–200°C) to achieve comparable yields. Pressure modulation (1–5 MPa) minimizes side reactions, such as over-iodination or decomposition.

Yield and Purity

Under optimized conditions, this method achieves yields exceeding 85%, with product purity ≥97%. Post-synthesis purification involves fractional distillation under reduced pressure (115°C at 100 mmHg). The absence of solvents simplifies isolation, making this method industrially scalable.

Alternative Synthesis Approaches

Radical Telomerization

While less common, radical telomerization of tetrafluoroethylene (C₂F₄) with iodine has been explored. This method employs UV light or thermal initiators (e.g., azobisisobutyronitrile, AIBN) to generate perfluoroalkyl radicals, which terminate with iodine. However, poor regioselectivity and low molecular weight control limit its utility for this compound synthesis.

Electrochemical Iodination

Electrochemical methods using iodide salts (e.g., NaI) in fluorinated solvents have been reported for perfluoroalkyl iodide synthesis. Applying a potential difference oxidizes iodide (I⁻) to iodine radicals, which react with perfluorohexane. While environmentally benign, this approach suffers from slow reaction kinetics and scalability challenges.

Industrial Production Considerations

Cost Analysis

Nickel catalysts are cost-effective ($20–50/kg) compared to molybdenum ($100–150/kg), but the latter offers longer operational lifetimes. Bulk iodine prices ($30–40/kg) and energy consumption (50–200 kWh/kg) dominate production costs.

Physicochemical Properties and Characterization

This compound is a colorless liquid at room temperature (melting point: 25°C) with a density of 2.357 g/cm³. Key characterization data include:

Comparison of Synthesis Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Catalytic iodination | 85–90 | ≥97 | High | 150–200 |

| Radical telomerization | 40–60 | 80–90 | Low | 300–400 |

| Electrochemical | 30–50 | 70–85 | Moderate | 250–350 |

Catalytic iodination remains the most viable industrial method due to its balance of efficiency, cost, and scalability.

Applications and Derivatives

This compound is a key monomer in START polymerization, producing semifluorinated polymers for optoelectronics. Its iodine termini enable post-polymerization modifications, such as crosslinking or chain extension. Recent advances include its use in organic photovoltaics, where fluorinated polymers enhance device stability .

Analyse Chemischer Reaktionen

Types of Reactions

1,6-Diiodoperfluorohexane undergoes various chemical reactions, including:

Substitution Reactions: The iodine atoms can be substituted with other functional groups using reagents such as alkyllithium or Grignard reagents.

Halogen Bonding: It forms strong halogen bonds with halide anions, which can be studied using spectroscopic methods.

Common Reagents and Conditions

Alkyllithium and Grignard Reagents: Used for substitution reactions to introduce different functional groups.

UV or Heat Treatment: Employed in photoinduced electron-transfer reactions to produce perfluoroalkylated products.

Major Products Formed

Fluorinated Telechelic Diol: Produced through the reaction with specific reagents, useful in the synthesis of fluorinated compounds.

Perfluoroalkylated Products: Formed through complexation and photoinduced electron-transfer reactions.

Wissenschaftliche Forschungsanwendungen

1,6-Diiodoperfluorohexane has a wide range of applications in scientific research, including:

Wirkmechanismus

The primary mechanism of action of 1,6-diiodoperfluorohexane involves its ability to form strong halogen bonds with halide anions. This interaction is facilitated by the presence of iodine atoms, which act as electron acceptors, and fluorine atoms, which stabilize the overall structure. The compound’s unique bonding properties make it a valuable tool in studies related to environmental pollution and crystal engineering .

Vergleich Mit ähnlichen Verbindungen

Halogen Bonding Properties

1,6-Diiodoperfluorohexane (DIPFH) is compared to shorter-chain analogs like 1,2-diiodoperfluoroethane (DIPFE, C2F4I2) and longer-chain derivatives (e.g., 1,8-diiodoperfluorooctane, IC8F16I).

Key Findings :

Key Findings :

Key Findings :

Toxicity Profile

Compared to other per- and polyfluoroalkyl substances (PFAS):

Key Findings :

Physical Properties Comparison

Key Trends :

- Boiling points and molecular weights increase with chain length.

- Longer chains (C8) result in solid-state materials at room temperature .

Biologische Aktivität

1,6-Diiodoperfluorohexane (C₆F₁₂I₂) is a perfluoroalkyl compound that has garnered attention due to its unique chemical properties and potential biological activities. This compound, characterized by its two iodine atoms and a fully fluorinated carbon chain, exhibits distinct interactions in biological systems, particularly concerning toxicity and environmental persistence.

- Molecular Formula : C₆F₁₂I₂

- Molecular Weight : 553.86 g/mol

- Boiling Point : 115 °C (100 mmHg)

- Melting Point : 25 °C

- Density : 2.357 g/cm³

These properties suggest that this compound is a stable compound with significant hydrophobic characteristics, which may influence its biological interactions and toxicity profiles.

Developmental Toxicity

Recent studies have highlighted the developmental toxicity of this compound. In a systematic review focusing on per- and polyfluoroalkyl substances (PFAS), it was found that this compound tested positive for developmental toxicity in zebrafish models. The study indicated that exposure to this compound resulted in significant adverse effects on developmental processes, suggesting a need for further investigation into its mechanisms of action and long-term impacts on health .

The biological activity of this compound is believed to be linked to its ability to disrupt lipid transport and metabolic pathways. This disruption can lead to hepatotoxicity and other developmental issues as observed in various studies using zebrafish as a model organism. The structural features of PFAS compounds, including their volatility and hydrophobicity, play crucial roles in their bioaccumulation and toxicity .

Study on Zebrafish Developmental Toxicity

A comprehensive study utilized zebrafish embryos to assess the developmental impacts of various PFAS, including this compound. The findings indicated that:

- Potency : The compound exhibited developmental toxicity with potencies within an order of magnitude across multiple tests.

- Exposure Duration : Different exposure windows (4–72 hours) revealed varying degrees of hepatotoxicity linked to lipid transport disruptions.

This research underscores the importance of using high-throughput screening tools for evaluating the toxicological profiles of PFAS compounds .

Environmental Impact

The environmental persistence of this compound raises concerns regarding its accumulation in ecosystems. PFAS compounds are known for their resistance to degradation, leading to bioaccumulation in food chains. Studies indicate that such compounds can migrate through soil and water systems, posing risks to both wildlife and human health .

Table of Biological Activity Findings

Q & A

Basic: What are the critical handling and storage considerations for 1,6-diiodoperfluorohexane in laboratory settings?

Answer:

this compound is light-sensitive and requires protection from UV exposure. Storage recommendations vary: some sources suggest refrigeration (2–8°C) , while others specify ambient conditions . To mitigate degradation, store in amber glassware under inert gas (e.g., nitrogen) and monitor purity via GC-MS or NMR periodically . Safety protocols include using fume hoods for synthesis due to its irritant properties (R36/38) and ensuring immediate eye rinsing with water if exposed (S26) .

Basic: What key physical properties of this compound influence experimental design?

Answer:

Critical properties include:

- Melting point : 25–30°C – impacts solid-state reactions.

- Boiling point : 115°C (100 mmHg) or 173–174°C (ambient pressure) – dictates distillation and reflux conditions.

- Density : 2.357 g/cm³ – relevant for phase separation in biphasic reactions.

- Purity : ≥97% purity is standard; impurities (e.g., residual iodine) may require purification via column chromatography or recrystallization .

Basic: What analytical techniques are recommended for characterizing this compound and its derivatives?

Answer:

- NMR spectroscopy : NMR identifies fluorine environments, while and NMR track structural changes .

- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (553.85 g/mol) and detects iodine isotopic patterns .

- X-ray crystallography : Resolves crystal structures of fluorinated telomers .

- FTIR : Monitors C-F (1100–1250 cm) and C-I (500–600 cm) bonds .

Advanced: How does this compound function as a chain transfer agent (CTA) in fluoropolymer synthesis?

Answer:

In iodine transfer polymerization (ITP), the compound acts as a CTA by donating iodine atoms to growing polymer chains, enabling controlled molecular weight and end-group functionality. For example:

- VDF/HFP copolymerization : Initiates telomerization via radical mechanisms, producing fluorinated blocks with low polydispersity (PDI < 1.5) .

- Reaction optimization : Use 0.5–2 mol% CTA in bulk or solution polymerization (e.g., in supercritical CO) at 60–80°C . Post-polymerization, iodine end-groups can be substituted with nucleophiles (e.g., amines) for functionalization .

Advanced: How does this compound enhance photovoltaic efficiency in polymer solar cells?

Answer:

As a solvent additive (1–3 wt%), it improves phase separation in conjugated polymer blends (e.g., PDPP5T/thiazole-DPP systems) by:

- Reducing domain size (<50 nm) via fluorophilic interactions, enhancing exciton dissociation .

- Increasing power conversion efficiency (PCE) by 15–20% compared to non-additive controls .

- Methodology : Spin-coat active layers with chloroform/1,6-diiodoperfluorohexane mixtures; anneal at 100°C to optimize morphology .

Advanced: How can researchers resolve contradictions in literature-reported data (e.g., storage conditions, reactivity)?

Answer:

Case study: Conflicting storage recommendations (ambient vs. refrigerated) arise from batch-specific stability. To resolve:

Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring .

Compare iodine content over time via iodometric titration .

Publish corrections with batch numbers and analytical protocols to standardize guidelines .

Advanced: What strategies enable the synthesis of telechelic fluorinated diols using this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.